Dapagliflozin-6-13C is a stable isotope-labeled derivative of dapagliflozin, a medication primarily used in the management of type 2 diabetes mellitus. Dapagliflozin functions as a sodium-glucose cotransporter 2 inhibitor, which helps to improve glycemic control by preventing glucose reabsorption in the kidneys, leading to increased glucose excretion in urine. The compound is classified as a small molecule and has been recognized for its therapeutic benefits in both diabetes management and cardiovascular health.
The compound dapagliflozin was first approved by the U.S. Food and Drug Administration in January 2014. The chemical structure of dapagliflozin is characterized by its unique arrangement of atoms, which contributes to its biological activity. Dapagliflozin-6-13C is utilized in scientific research to study the pharmacokinetics and metabolic pathways of dapagliflozin due to the incorporation of the carbon-13 isotope.
Dapagliflozin-6-13C belongs to the class of sodium-glucose cotransporter 2 inhibitors. This class is significant for its role in managing type 2 diabetes and has implications for treating associated conditions such as chronic kidney disease and heart failure.
The synthesis of dapagliflozin has been documented through various methods, with notable approaches including:
These synthetic routes have been optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
The molecular formula for dapagliflozin is , with a molar mass of approximately 408.87 g/mol. The structure features multiple functional groups, including hydroxymethyl and ether groups, which are essential for its biological activity.
Key structural data includes:
Dapagliflozin undergoes various chemical reactions during its synthesis and metabolism:
These reactions are crucial for understanding the pharmacokinetics of dapagliflozin .
Dapagliflozin acts by inhibiting the sodium-glucose cotransporter 2 located in the proximal tubule of the nephron. This inhibition leads to:
Data from clinical studies indicate that dapagliflozin effectively lowers HbA1c levels and aids in weight management .
Key physical and chemical properties include:
Dapagliflozin-6-13C serves several purposes in scientific research:
The incorporation of carbon isotopes enhances the precision of analytical techniques such as mass spectrometry, providing deeper insights into drug metabolism .
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: